EGFR Protein Tyrosine Kinase Substrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate is a critical component in cellular signaling pathways. It plays a significant role in the regulation of cell growth, survival, proliferation, and differentiation. This receptor is a member of the ErbB family of receptor tyrosine kinases, which includes four closely related receptors: ErbB-1 (EGFR), ErbB-2 (HER2/neu), ErbB-3 (HER3), and ErbB-4 (HER4) . The activation of this receptor by its specific ligands, such as epidermal growth factor and transforming growth factor alpha, triggers a cascade of downstream signaling pathways that are essential for various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate involves several synthetic routes and reaction conditions. One common method is the use of recombinant DNA technology to produce the protein in bacterial or mammalian cell cultures. This involves cloning the gene encoding the receptor into an expression vector, transforming the vector into host cells, and inducing protein expression . The protein is then purified using techniques such as affinity chromatography and size-exclusion chromatography .

Industrial Production Methods

In industrial settings, large-scale production of Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate is achieved using bioreactors. These bioreactors provide a controlled environment for the growth of recombinant cells and the production of the protein. The process involves optimizing various parameters such as temperature, pH, and nutrient supply to maximize protein yield . After production, the protein is purified using industrial-scale chromatography systems and formulated for use in research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

The Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate undergoes several types of chemical reactions, including phosphorylation, dephosphorylation, and oxidation-reduction reactions . Phosphorylation is a key reaction in which the receptor’s tyrosine residues are phosphorylated by the transfer of a phosphate group from ATP . This reaction is catalyzed by the intrinsic kinase activity of the receptor and is essential for signal transduction .

Common Reagents and Conditions

Common reagents used in the phosphorylation of Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate include ATP and various kinase inhibitors . The reaction typically occurs under physiological conditions, with optimal pH and temperature maintained to ensure efficient phosphorylation . Dephosphorylation, on the other hand, involves the removal of phosphate groups by protein tyrosine phosphatases .

Major Products

The major products formed from the phosphorylation of Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate are phosphorylated tyrosine residues, which serve as docking sites for downstream signaling molecules . These phosphorylated residues play a crucial role in the activation of various signaling pathways involved in cell growth and survival .

Scientific Research Applications

The Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate has numerous scientific research applications across various fields:

Mechanism of Action

The mechanism of action of Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate involves the binding of specific ligands to the extracellular domain of the receptor, leading to receptor dimerization and activation . This activation triggers the intrinsic kinase activity of the receptor, resulting in the phosphorylation of tyrosine residues in the intracellular domain . The phosphorylated residues serve as docking sites for various signaling molecules, which activate downstream pathways such as the MAPK, PI3K/Akt, and JAK/STAT pathways . These pathways regulate various cellular processes, including cell growth, survival, and proliferation .

Comparison with Similar Compounds

The Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate is unique compared to other similar compounds due to its specific role in cell signaling and its involvement in various cancers. Similar compounds include other members of the ErbB family of receptor tyrosine kinases, such as HER2/neu, HER3, and HER4 . While these receptors share structural similarities and overlapping functions, each receptor has distinct ligands and signaling pathways . For example, HER2/neu does not have a known ligand and is often activated through heterodimerization with other ErbB receptors . This uniqueness makes the Epidermal Growth Factor Receptor Protein Tyrosine Kinase Substrate a critical target for cancer therapy and research .

Properties

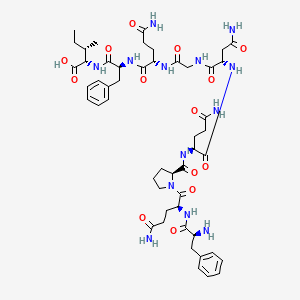

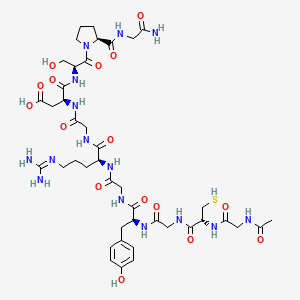

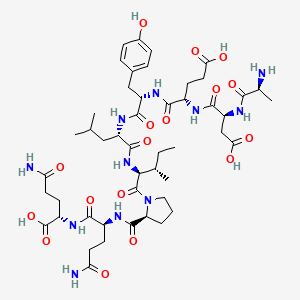

Molecular Formula |

C48H73N11O17 |

|---|---|

Molecular Weight |

1076.2 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C48H73N11O17/c1-6-24(4)39(47(74)59-19-7-8-34(59)46(73)53-28(13-16-35(50)61)41(68)54-30(48(75)76)14-17-36(51)62)58-45(72)31(20-23(2)3)56-43(70)32(21-26-9-11-27(60)12-10-26)57-42(69)29(15-18-37(63)64)52-44(71)33(22-38(65)66)55-40(67)25(5)49/h9-12,23-25,28-34,39,60H,6-8,13-22,49H2,1-5H3,(H2,50,61)(H2,51,62)(H,52,71)(H,53,73)(H,54,68)(H,55,67)(H,56,70)(H,57,69)(H,58,72)(H,63,64)(H,65,66)(H,75,76)/t24-,25-,28-,29-,30-,31-,32-,33-,34-,39-/m0/s1 |

InChI Key |

LQRUFPWSECMCHG-YBFBXAKBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-[3-Methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B10831610.png)

![2-amino-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B10831618.png)

![1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10831628.png)

![(3Z)-3-{[4-(2-chloroacetamido)-3,5-dimethyl-1H-pyrrol-2-yl]methylidene}-N-[(1R)-1-(4-fluorophenyl)ethyl]-2-oxo-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B10831633.png)

![1-[(3R,4R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10831642.png)

![[1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831659.png)

![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10831669.png)